
2-Cyclopropyl-1,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 4 positions and a cyclopropyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-difluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the reaction of 2-cyclopropylphenol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce production costs.
化学反応の分析
Types of Reactions
2-Cyclopropyl-1,4-difluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
EAS: Products include brominated or nitrated derivatives of this compound.
NAS: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.
科学的研究の応用
2-Cyclopropyl-1,4-difluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-1,4-difluorobenzene involves its interaction with molecular targets through its aromatic ring and substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,4-Difluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,2,4-Trifluorobenzene: Contains an additional fluorine atom, altering its reactivity and interactions.
Uniqueness
2-Cyclopropyl-1,4-difluorobenzene is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct steric and electronic characteristics
特性
分子式 |
C9H8F2 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
2-cyclopropyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChIキー |
YSRJBLJLPYILGI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


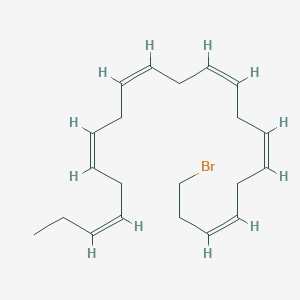
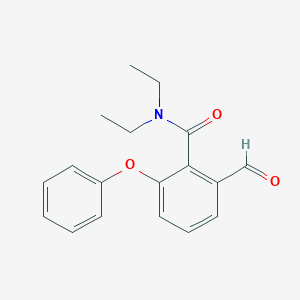
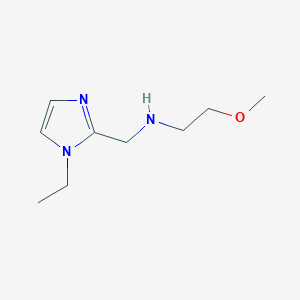
![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
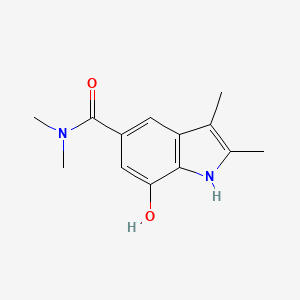
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
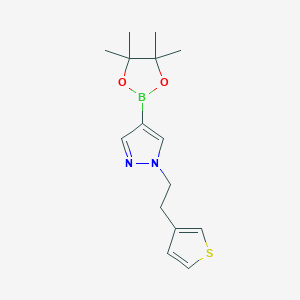

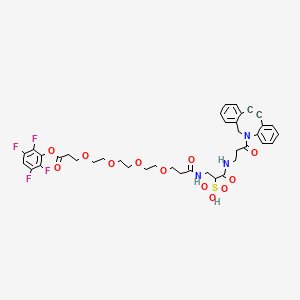
![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)

